(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane
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Overview
Description
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H12ClF3Si. This compound is characterized by the presence of a trifluoromethyl group and a trimethylsilyl group attached to a phenyl ring. It is commonly used in organic synthesis as a reagent for introducing the trifluoromethyl group into various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trimethylsilyl group can be replaced by nucleophiles such as halides, alkoxides, and amines.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Halides, alkoxides, and amines.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the trimethylsilyl group is replaced by the nucleophile.
Scientific Research Applications
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications, including:
Material science: The compound is used in the synthesis of fluorinated materials with unique properties, such as high thermal stability and low surface energy.
Medicinal chemistry: The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, making this compound a valuable tool in drug discovery.
Mechanism of Action
The mechanism of action of (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane primarily involves its ability to act as a trifluoromethylating agent. The compound can transfer the trifluoromethyl group to various substrates through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific substrates and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but contains an isothiocyanate group instead of a trimethylsilyl group.
2-Chloro-5-(trifluoromethyl)phenyl isocyanate: This compound contains an isocyanate group and is used in different chemical reactions compared to (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane.
Uniqueness
This compound is unique due to its ability to introduce the trifluoromethyl group into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds. This makes it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
CAS No. |
148854-14-2 |
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Molecular Formula |
C10H12ClF3Si |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
SGKBTPLGSYYYPT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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